Quantified Superiority Against Anaerobic Bacteroides fragilis vs. Cefotaxime
Moxalactam exhibits vastly superior in vitro activity against Bacteroides fragilis compared to cefotaxime and other cephalosporins. At a concentration of 2 mg/L, moxalactam inhibited 74% of B. fragilis strains, whereas cefotaxime, cefoperazone, and ceftizoxime showed no activity (0% inhibition) under the same conditions [1].
| Evidence Dimension | In vitro antibacterial activity (Percent Inhibition at 2 mg/L) |
|---|---|
| Target Compound Data | 74% of Bacteroides fragilis strains inhibited |
| Comparator Or Baseline | Cefotaxime, Cefoperazone, Ceftizoxime (0% strains inhibited) |
| Quantified Difference | Moxalactam showed 74% inhibition vs. 0% for comparators |
| Conditions | In vitro susceptibility testing of clinical Bacteroides isolates; 2 mg/L concentration [1] |
Why This Matters
This data proves moxalactam is a necessary and non-substitutable compound for any study requiring reliable in vitro or in vivo activity against B. fragilis, as commonly used third-generation cephalosporins are ineffective.
- [1] Fu, K. P., & Neu, H. C. (1981). Antibacteroides and β-lactamase inhibitory activities of moxalactam. Journal of Antimicrobial Chemotherapy, 8(4), 337–342. View Source
